2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 2-fluorobenzoyl chloride under specific conditions to form the desired benzamide derivative . The thiadiazole ring is introduced through cyclization reactions involving appropriate thiourea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel synthesis and solution-phase approaches are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: A fluorinated derivative with similar structural features.
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Compounds with a pyrimidine ring instead of a thiadiazole ring.
Uniqueness
2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a fluorinated benzamide moiety with a thiadiazole ring and a pyrrolidinone group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H15FN4O2S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15FN4O2S/c20-15-9-5-4-8-14(15)17(26)21-19-23-22-18(27-19)12-10-16(25)24(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,26) |
InChI Key |
MAXRSSVSSZVPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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